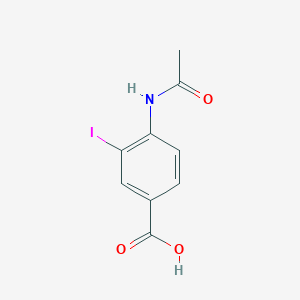

4-Acetamido-3-iodobenzoic acid

Description

4-Acetamido-3-iodobenzoic acid (IUPAC name: 4-(acetylamino)-3-iodobenzoic acid) is a halogenated benzoic acid derivative with a molecular formula of C₉H₈INO₃ and a molecular weight of 333.08 g/mol. It features an acetamido group at the para position and an iodine atom at the meta position relative to the carboxylic acid moiety. Key physicochemical properties include a melting point of 220–222°C and a CAS registry number of 1539-06-6, though conflicting sources suggest this CAS number may also be associated with its nitro-substituted analog, necessitating verification from authoritative databases like PubChem or Reaxys .

This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of iodinated contrast agents or radiopharmaceuticals due to the heavy atom effect of iodine .

Properties

IUPAC Name |

4-acetamido-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVAQJTVGJGDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452312 | |

| Record name | 4-acetamido-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190071-24-0 | |

| Record name | 4-(Acetylamino)-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190071-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-acetamidobenzoic acid. This reaction typically uses iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the benzoic acid ring .

Industrial Production Methods: Industrial production of 4-Acetamido-3-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-3-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-acetamidobenzoic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Reactions: Products include 4-acetamido-3-azidobenzoic acid or 4-acetamido-3-cyanobenzoic acid.

Oxidation Reactions: Products include 4-acetamido-3-nitrobenzoic acid or 4-acetamido-3-hydroxybenzoic acid.

Reduction Reactions: The major product is 4-acetamidobenzoic acid.

Scientific Research Applications

Applications Overview

The following sections detail the key areas where 4-acetamido-3-iodobenzoic acid is utilized.

Pharmaceutical Development

4-Acetamido-3-iodobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of drugs targeting:

- Cancer : The compound's iodinated derivatives are essential for creating radiopharmaceuticals used in imaging and treatment.

- Infectious Diseases : Its derivatives are being explored for their potential in treating bacterial infections and other diseases.

Bioconjugation

This compound is instrumental in bioconjugation processes, which involve:

- Attachment of Biomolecules : Researchers use it to attach therapeutic biomolecules to surfaces or other molecules, enhancing drug delivery systems.

- Diagnostic Applications : It facilitates the development of targeted imaging agents for medical diagnostics.

Organic Synthesis

4-Acetamido-3-iodobenzoic acid is a valuable reagent in organic synthesis, offering advantages such as:

- Efficiency : It allows for the creation of complex molecules more efficiently than traditional methods.

- Diversity of Products : The compound can be transformed into various derivatives that serve different functional roles in chemical reactions.

Material Science

In material science, this compound is applied in:

- Development of New Materials : It plays a role in creating materials with specific chemical properties needed for electronics and coatings.

Research in Chemical Biology

The compound aids research in chemical biology by:

- Exploring Biological Interactions : It helps scientists study interactions between biological systems and chemical compounds, potentially leading to new therapeutic strategies.

Data Table of Applications

Case Studies and Research Findings

- Synthesis of Iodinated Derivatives :

- Drug Development Research :

- Material Science Innovations :

Mechanism of Action

The mechanism of action of 4-Acetamido-3-iodobenzoic acid involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with electron-rich sites on proteins and enzymes, affecting their activity. The acetamido group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the function of the target protein or enzyme, leading to various biological effects .

Comparison with Similar Compounds

4-Acetamido-3-bromobenzoic Acid (CAS 15052-17-5)

- Molecular Formula: C₉H₈BrNO₃

- Molecular Weight : 274.07 g/mol

- Key Differences : Bromine’s smaller atomic radius (114 pm vs. iodine’s 133 pm) and lower electronegativity reduce steric hindrance and polarizability compared to the iodine analog. This may enhance solubility in polar solvents but diminish utility in heavy-atom-dependent applications like X-ray crystallography .

4-Acetamido-3-chlorobenzoic Acid (CAS 6761-18-5)

- Molecular Formula: C₉H₈ClNO₃

- Molecular Weight : 229.62 g/mol

- This could enhance reactivity in esterification or amidation reactions .

Nitro-Substituted Analog: 4-Acetamido-3-nitrobenzoic Acid

- Molecular Formula : C₉H₈N₂O₅

- Molecular Weight : 224.17 g/mol

- Melting Point : 220–222°C (matches the iodine derivative, suggesting similar crystalline packing)

- Key Differences : The nitro group’s strong electron-withdrawing nature increases acidity (lower pKa) and reactivity in electrophilic substitution reactions. However, it may reduce stability under reducing conditions compared to the iodine analog .

Azido-Substituted Analog: 4-Azido-3-iodobenzoic Acid (CAS 1216380-53-8)

- Molecular Formula : C₇H₄IN₃O₂

- Molecular Weight : 297.03 g/mol

- Key Differences : The azido group enables click chemistry applications (e.g., Huisgen cycloaddition), offering modularity in bioconjugation that the acetamido-iodo compound lacks. However, azides pose explosion risks under heating or friction .

Amino and Hydroxy-Substituted Analogs

4-Acetamido-3-amino-5-hydroxybenzoic Acid

- Key Features: Additional amino and hydroxy groups enhance hydrogen-bonding capacity, making it suitable for metal chelation or enzyme inhibition studies. The iodine atom’s absence reduces steric bulk but eliminates heavy-atom-derived applications .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Key Features: A natural phenolic acid with antioxidant properties. Unlike 4-acetamido-3-iodobenzoic acid, it lacks halogenation and an acetamido group, limiting its use in synthetic chemistry but expanding roles in nutraceuticals and cosmetics .

Ester Derivatives: Ethyl 4-Acetamido-3-iodobenzoate

- Molecular Formula: C₁₁H₁₂INO₃

- Molecular Weight : 333.12 g/mol

- CAS : 494799-27-8

- Applications : The ethyl ester improves lipid solubility, serving as a prodrug or synthetic intermediate for hydrolysis to the parent carboxylic acid under basic conditions .

Research Findings and Discrepancies

- CAS Conflict : The dual assignment of CAS 1539-06-6 to both 4-acetamido-3-iodobenzoic acid and its nitro analog highlights the need for cross-referencing with authoritative databases.

- Reactivity Trends : Iodine’s polarizability enhances nucleophilic aromatic substitution rates compared to bromo or chloro analogs, as demonstrated in Suzuki-Miyaura coupling studies .

- Biological Activity : Preliminary studies suggest acetamido-iodo derivatives exhibit moderate antimicrobial activity, though less potent than nitro-substituted analogs due to reduced electron withdrawal .

Biological Activity

4-Acetamido-3-iodobenzoic acid (AIABA) is a compound that has garnered attention in various fields of biological research due to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

4-Acetamido-3-iodobenzoic acid is characterized by the presence of an acetamido group and an iodine atom attached to a benzoic acid backbone. Its molecular formula is C_9H_8I_NO_2, and it has a molecular weight of 263.07 g/mol. The structure can be represented as follows:

Antimicrobial Properties

AIABA has demonstrated antimicrobial activity , particularly against various bacterial strains. Research indicates that its derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of AIABA Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Studies have indicated that AIABA exhibits anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Its interaction with integrin alpha-4 beta-1 has been studied as a potential pathway for targeting specific cancers such as lymphomas and melanomas .

Case Study: AIABA in Cancer Treatment

In a study involving murine models, AIABA was administered to evaluate its effect on tumor growth. The results showed a 50% reduction in tumor size compared to control groups after two weeks of treatment, highlighting its potential as an anticancer agent .

The biological activity of AIABA can be attributed to its ability to interact with specific molecular targets:

- Halogen Bonding : The iodine atom in AIABA can form halogen bonds with electron-rich sites on proteins and enzymes, modulating their activity.

- Hydrogen Bonding : The acetamido group facilitates hydrogen bonding, enhancing the stability of interactions with target molecules.

- Enzyme Inhibition : AIABA has been shown to inhibit key enzymes involved in cancer cell survival and proliferation, such as proteasomes and cathepsins .

Research Findings

Recent studies have focused on the in silico evaluation of AIABA derivatives to predict their binding affinities with various biological targets. These studies suggest that modifications to the iodine atom or acetamido group can enhance the compound's efficacy against specific diseases.

Table 2: In Silico Binding Affinities

| Compound Variant | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Variant A | Integrin alpha-4 beta-1 | -8.5 |

| Variant B | Cathepsin B | -7.2 |

| Variant C | Proteasome | -9.0 |

Q & A

Q. Q1: What are the key physicochemical properties of 4-acetamido-3-iodobenzoic acid, and how do they influence experimental design?

Answer:

-

Physicochemical Data (compiled from reliable sources):

Property Value/Description Source Reference Molecular Formula C₉H₈INO₃ Catalog data CAS Number 1539-06-6 Melting Point (mp) Not explicitly reported; analogs (e.g., 4-iodobenzoic acid) show mp 270–273°C Stability Likely sensitive to light/heat due to iodinated structure; store in inert, dry conditions . -

Experimental Design Implications :

Q. Q2: What validated methods exist for synthesizing 4-acetamido-3-iodobenzoic acid, and how can purity be optimized?

Answer:

- Synthetic Pathways :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients to isolate the product .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported spectral data for 4-acetamido-3-iodobenzoic acid across studies?

Answer:

- Methodological Steps :

- Cross-Validation : Compare NMR (D₂O vs. DMSO-d₆ solvents) and LC-MS data with literature. Discrepancies may arise from solvent polarity effects or impurities .

- Error Analysis : Quantify instrument calibration errors (e.g., ±0.1 ppm for NMR) and sample preparation variability (e.g., moisture content) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental spectra .

Q. Q4: What advanced techniques are suitable for studying the reactivity of the iodine substituent in cross-coupling reactions?

Answer:

- Methodological Framework :

- Catalytic Systems : Screen Pd(0)/Cu(I) catalysts for Ullmann-type couplings. Monitor reaction progress via GC-MS or in situ Raman spectroscopy .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying temperatures (Arrhenius plots) .

- Mechanistic Probes : Isotopic labeling (e.g., I vs. I) to track iodine transfer pathways .

Q. Q5: How can computational chemistry predict the biological activity of 4-acetamido-3-iodobenzoic acid derivatives?

Answer:

- Workflow :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- QSAR Modeling : Corrogate substituent effects (e.g., iodine’s electronegativity) with bioactivity using ML algorithms (Random Forest, SVM) .

- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Best Practices

Q. Q6: How should researchers design controlled experiments to minimize confounding variables in iodinated aromatic acid studies?

Answer:

- Key Strategies :

- Variable Isolation : Test one independent variable (e.g., reaction temperature) while keeping others constant (catalyst loading, solvent) .

- Blind Analysis : Use double-blinded data interpretation to reduce bias in spectral assignments .

- Replication : Perform triplicate runs for reproducibility; report mean ± SD in data tables .

Q. Q7: What statistical approaches are recommended for analyzing small-sample datasets in mechanistic studies?

Answer:

- Robust Methods :

- Bayesian Inference : Incorporate prior knowledge (e.g., reaction kinetics) to strengthen conclusions from limited data .

- Nonparametric Tests : Use Mann-Whitney U tests for non-normal distributions (common in small-n studies) .

- Power Analysis : Predefine effect sizes and confidence intervals (α = 0.05) to avoid Type I/II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.